molecular formula C19H28N2O5S B5487059 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID

5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID

Cat. No.: B5487059
M. Wt: 396.5 g/mol
InChI Key: HUCKOTIEHDXJFX-UHFFFAOYSA-N
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Description

5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID is a complex organic compound characterized by its unique structural components This compound features a piperazine ring substituted with an isopropylphenylsulfonyl group and a methyl-oxopentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the Isopropylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.

    Attachment of the Methyl-Oxopentanoic Acid Moiety: This is usually done through acylation reactions, where the piperazine derivative is reacted with acyl chlorides or anhydrides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE: This compound shares the piperazine and isopropylphenylsulfonyl moieties but lacks the methyl-oxopentanoic acid group.

    3-METHYL-5-OXOPENTANOIC ACID: This compound contains the methyl-oxopentanoic acid moiety but lacks the piperazine and isopropylphenylsulfonyl groups.

Uniqueness

The uniqueness of 5-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-3-METHYL-5-OXOPENTANOIC ACID lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

3-methyl-5-oxo-5-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-14(2)16-4-6-17(7-5-16)27(25,26)21-10-8-20(9-11-21)18(22)12-15(3)13-19(23)24/h4-7,14-15H,8-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCKOTIEHDXJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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